Tert-butyl 2-(2-chloroethoxy)acetate
Overview
Description
Tert-butyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C8H15ClO3 and a molecular weight of 194.66 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of tert-butyl acetate with 2-chloroethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include tert-butyl 2-(2-azidoethoxy)acetate or tert-butyl 2-(2-thiocyanatoethoxy)acetate.
Hydrolysis: Products include 2-(2-chloroethoxy)acetic acid and tert-butanol.
Scientific Research Applications
Tert-butyl 2-(2-chloroethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloroethoxy)acetate involves its reactivity with nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The ester group can also undergo hydrolysis, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate: Similar structure but with an additional ethoxy group, leading to different reactivity and applications.
Tert-butyl 2-(2-bromoethoxy)acetate: Contains a bromo group instead of a chloro group, affecting its reactivity in substitution reactions.
Uniqueness
Tert-butyl 2-(2-chloroethoxy)acetate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical transformations. Its ability to undergo both substitution and hydrolysis reactions enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-chloroethoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVRQEMWJYRSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503040 | |
Record name | tert-Butyl (2-chloroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73834-55-6 | |
Record name | tert-Butyl (2-chloroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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